molecular formula C34H50N4O9 B11932356 4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid

4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid

Cat. No.: B11932356
M. Wt: 658.8 g/mol
InChI Key: DEMXROZKCRNOIT-KYLNZKAQSA-N
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Description

The compound “4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amides, esters, and oxazepine rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the oxazepine ring, the introduction of the dimethyl groups, and the coupling of various amino acid derivatives. Common reagents used in these reactions include protecting groups like tert-butoxycarbonyl (Boc) and coupling agents such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of such complex molecules often relies on automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of flow chemistry and continuous processing can also enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions involving the amide or ester groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of alcohol groups would yield ketones or aldehydes, while reduction of ketones would yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid: A similar compound with slight variations in the functional groups or stereochemistry.

    This compound: Another similar compound with different substituents or ring structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C34H50N4O9

Molecular Weight

658.8 g/mol

IUPAC Name

4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid

InChI

InChI=1S/C34H50N4O9/c1-20(37(7)32(44)47-33(2,3)4)29(41)36-25-15-17-46-26-19-34(5,6)28(38(26)31(25)43)30(42)35-24-11-8-10-21-18-22(13-14-23(21)24)45-16-9-12-27(39)40/h13-14,18,20,24-26,28H,8-12,15-17,19H2,1-7H3,(H,35,42)(H,36,41)(H,39,40)/t20-,24+,25-,26-,28+/m0/s1

InChI Key

DEMXROZKCRNOIT-KYLNZKAQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CCO[C@H]2CC([C@H](N2C1=O)C(=O)N[C@@H]3CCCC4=C3C=CC(=C4)OCCCC(=O)O)(C)C)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC1CCOC2CC(C(N2C1=O)C(=O)NC3CCCC4=C3C=CC(=C4)OCCCC(=O)O)(C)C)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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